molecular formula C9H6BrNO B15134427 4-bromo-4aH-quinolin-2-one

4-bromo-4aH-quinolin-2-one

Katalognummer: B15134427
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: MLTJGILLRNBHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by a bromine atom at the 4-position and a lactam ring structure. Quinolin-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-4aH-quinolin-2-one typically involves the bromination of quinolin-2-one. One common method is the direct bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Wirkmechanismus

The mechanism of action of 4-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target . For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

    Quinolin-2-one: The parent compound without the bromine substitution.

    4-Chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-4aH-quinolin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 4-Bromo-4aH-quinolin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets.

Eigenschaften

Molekularformel

C9H6BrNO

Molekulargewicht

224.05 g/mol

IUPAC-Name

4-bromo-4aH-quinolin-2-one

InChI

InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H

InChI-Schlüssel

MLTJGILLRNBHMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=NC(=O)C=C2Br)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.